N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide

Medicinal chemistry Kinase inhibitor design Physicochemical property profiling

N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide (CAS 1448059-67-3) is a trisubstituted morpholinopyrimidine derivative featuring a phenoxyacetamide side chain at the 5-position of the pyrimidine core. The morpholinopyrimidine scaffold is recognized in medicinal chemistry for its ability to interact with kinase ATP-binding pockets, particularly PI3K and mTOR targets.

Molecular Formula C18H22N4O3
Molecular Weight 342.399
CAS No. 1448059-67-3
Cat. No. B2478681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide
CAS1448059-67-3
Molecular FormulaC18H22N4O3
Molecular Weight342.399
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)COC3=CC=CC=C3
InChIInChI=1S/C18H22N4O3/c1-13-17(21-16(23)12-25-15-6-4-3-5-7-15)14(2)20-18(19-13)22-8-10-24-11-9-22/h3-7H,8-12H2,1-2H3,(H,21,23)
InChIKeyUQLXLAIVCKGNGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide (CAS 1448059-67-3): Structural and Pharmacophore Baseline for Procurement Evaluation


N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide (CAS 1448059-67-3) is a trisubstituted morpholinopyrimidine derivative featuring a phenoxyacetamide side chain at the 5-position of the pyrimidine core. The morpholinopyrimidine scaffold is recognized in medicinal chemistry for its ability to interact with kinase ATP-binding pockets, particularly PI3K and mTOR targets [1]. The phenoxyacetamide moiety introduces distinct hydrogen-bonding capacity and aromatic stacking potential compared to simpler alkyl or aryl amide analogs. However, publicly available quantitative biological activity data for this specific compound is extremely limited; most vendor descriptions characterize it as a building block for further synthetic elaboration rather than a fully profiled bioactive molecule . Procurement decisions must therefore rely primarily on structural differentiation and scaffold-level inferences rather than direct comparative potency data.

Why N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide Cannot Be Casually Replaced by In-Class Analogs


Within the 4,6-dimethyl-2-morpholinopyrimidin-5-yl amide series, the acyl substituent at the 5-amino position dictates key drug-likeness parameters including lipophilicity (logP), hydrogen-bond donor/acceptor count, and steric bulk. Replacing the phenoxyacetamide group with a simple acetamide (MW ~250 vs. 342 Da) yields a substantially smaller, less lipophilic molecule with altered cellular permeability [1]. Conversely, substitution with a cinnamamide or difluorobenzamide group introduces extended conjugation and differing electronic profiles that can redirect target selectivity within the kinome [2]. The phenoxyacetamide moiety's ether oxygen and terminal phenyl ring provide a unique spatial arrangement of hydrogen-bond acceptors and aromatic interactions that cannot be replicated by alkyl amides, sulfonamides, or benzamides within the same scaffold series. This structural divergence necessitates empirical validation rather than assumed interchangeability.

Quantitative Differentiation Evidence for N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide (CAS 1448059-67-3) Versus Closest Analogs


Structural Differentiation: Phenoxyacetamide vs. Simple Acetamide Side Chain – Impact on Calculated logP and Hydrogen-Bonding Capacity

The target compound incorporates a 2-phenoxyacetyl group at the 5-amino position, whereas the simplest analog N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)acetamide bears a methylcarbonyl group. The phenoxyacetyl moiety adds one additional hydrogen-bond acceptor (ether oxygen) and increases calculated logP by approximately 0.5–1.0 units relative to the acetamide analog, based on fragment-based property estimation . This difference in lipophilicity and hydrogen-bonding capacity is expected to influence membrane permeability and target binding profiles, though no direct comparative experimental data for these two compounds has been published in accessible primary literature.

Medicinal chemistry Kinase inhibitor design Physicochemical property profiling

PI3 Kinase Inhibition: Class-Level Evidence for Trisubstituted Morpholinopyrimidines

In a study of trisubstituted morpholinopyrimidines structurally related to the target scaffold, certain derivatives exhibited PI3K inhibitory activity 1.5- to 3-fold more potent than the reference inhibitor ZSTK474 in enzymatic assays [1]. The study demonstrated that the nature of substituents at the pyrimidine 2-, 4-, and 5-positions critically modulates potency. However, N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide was not among the compounds directly tested. This class-level evidence suggests potential kinase inhibitory activity for the target compound, but experimental confirmation is absent from the published record.

PI3K inhibition Cancer research Kinase profiling

Acetyl-CoA Carboxylase (ACC) Inhibition: Class-Level Evidence from BindingDB

BindingDB contains entries for morpholinopyrimidine-containing compounds with ACC2 inhibitory activity, including a compound (BDBM50462062/CHEMBL4225659) with an IC50 of 4.30 nM against recombinant human ACC2, assessed by reduction in conversion of acetyl-CoA to malonyl-CoA [1]. This compound shares some structural features with the target but is not identical. No ACC inhibition data for N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide specifically has been deposited in BindingDB, ChEMBL, or PubChem at the time of this analysis. This evidence confirms that the morpholinopyrimidine scaffold can support potent ACC2 inhibition, but provides no direct quantification for the target compound's activity at this target.

ACC2 inhibition Metabolic disease Fatty acid metabolism

Morpholinopyrimidine Scaffold as a Recognized Privileged Structure in Kinase Inhibitor Design – Patent Landscape Assessment

The morpholinopyrimidine core has been extensively claimed in patents for kinase inhibition, notably in JP5508260B2, which describes morpholinopyrimidine derivatives for diseases related to mTOR kinase and/or PI3K [1]. The patent discloses a range of 5-position substituents including amides, ureas, and sulfonamides. N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide falls within the general Markush structure of this patent family but is not specifically exemplified. This patent landscape confirms the scaffold's established medicinal chemistry relevance while highlighting that the specific phenoxyacetamide substitution pattern represents a less-explored chemical space within this series.

Kinase inhibitor patents mTOR/PI3K pathway Medicinal chemistry strategy

Recommended Application Scenarios for N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide (CAS 1448059-67-3) Based on Structural and Class-Level Evidence


Kinase Inhibitor Fragment Elaboration and Scaffold-Hopping Campaigns

The compound serves as a pre-functionalized morpholinopyrimidine scaffold for kinase inhibitor discovery programs, particularly those targeting the PI3K/AKT/mTOR pathway. Its phenoxyacetamide side chain provides a handle for further derivatization or can be used directly in initial screening cascades to probe structure-activity relationships at the solvent-exposed region of the kinase active site. Procurement is justified when a research program requires a morpholinopyrimidine core with a medium-sized aryl ether substituent that is not available in simpler acetamide or benzamide analogs [1].

Physicochemical Property Comparator in Permeability and Solubility Studies

With an intermediate calculated lipophilicity profile (estimated logP ~1.5–2.0) and multiple hydrogen-bonding functionalities, this compound can serve as a tool to benchmark how the phenoxyacetamide group influences cellular permeability and aqueous solubility relative to simpler N-acyl morpholinopyrimidine analogs. Procurement is appropriate for laboratories conducting systematic property profiling across a series of 5-position amide variants [2].

Acetyl-CoA Carboxylase (ACC2) Inhibitor Screening and Metabolic Disease Research

Based on class-level evidence that morpholinopyrimidine derivatives can achieve nanomolar ACC2 inhibition [3], this compound is a candidate for ACC2 enzymatic screening assays. Its procurement is warranted when a research group seeks to evaluate whether the phenoxyacetamide substitution pattern at the 5-position confers ACC2 potency or isoform selectivity (ACC2 vs. ACC1) relative to known ACC2-active morpholinopyrimidines.

Chemical Biology Tool for Protein Interaction Mapping

The compound's combination of a morpholinopyrimidine kinase recognition element and a phenoxyether moiety makes it suitable as a affinity chromatography ligand precursor or biotinylated probe intermediate for identifying novel protein targets of morpholinopyrimidine-based compounds. Procurement for chemical biology applications is supported when derivatization through the phenoxy ring or amide nitrogen is planned [1].

Quote Request

Request a Quote for N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.